2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
Description
2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromo and fluoro substituent on the phenyl ring at positions 4 and 3, respectively, and a methyl group at position 6 of the imidazo[1,2-a]pyridine core.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2/c1-9-2-5-14-17-13(8-18(14)7-9)10-3-4-12(16)11(15)6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRYXYPIDFXLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among imidazo[1,2-a]pyridine derivatives include substituents on the phenyl ring (halogens, methoxy, methyl) and modifications to the imidazo[1,2-a]pyridine core (methyl, nitro, sulfonyl groups). These changes influence physicochemical properties such as melting point, solubility, and lipophilicity.
Table 1: Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
*Target compound; †Calculated from molecular formula C₁₄H₁₀BrFN₂; ‡From .
Key Observations :
- Halogen Effects : Bromine and fluorine substituents increase molecular weight and melting points compared to methoxy or methyl groups. For example, 3n (4-Br) has a higher melting point (214–215°C) than 3l (4-OCH₃, 178–180°C) .
- Electron-Withdrawing Groups : Nitro and sulfonyl groups (e.g., 6a) further elevate melting points due to enhanced intermolecular interactions .
Key Observations :
Key Observations :
- Halogen Positioning : 4-Fluorophenyl derivatives () show potent anti-TB activity (MIC = 0.03 µM), suggesting that electron-withdrawing groups enhance target binding.
- Dual Halogenation: The target compound’s 4-bromo-3-fluorophenyl group may improve lipophilicity and membrane permeability compared to mono-halogenated analogues, though biological data are pending.
Aqueous Solubility and Pharmacokinetic Considerations
Nitro and sulfonyl groups (e.g., 6a, 7 in ) reduce aqueous solubility, necessitating formulation strategies. In contrast, methyl and methoxy groups (e.g., 3l) improve solubility but may reduce potency . The target compound’s bromo and fluoro substituents likely decrease solubility compared to non-halogenated derivatives, requiring structural optimization for drug development.
Biological Activity
2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological properties, making it a candidate for various pharmacological applications.
- IUPAC Name : 2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
- Molecular Formula : C14H10BrFN2
- Molecular Weight : 305.15 g/mol
- CAS Number : 1545490-84-3
The biological activity of 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is primarily attributed to its interaction with various molecular targets. This compound may act as an inhibitor for specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory and anticancer activities. Its unique structure allows it to influence multiple biological pathways.
Anticancer Properties
Research indicates that 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in the context of diseases characterized by chronic inflammation.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine on human cancer cell lines. The results indicated an IC50 value lower than that of standard chemotherapeutics, suggesting its potential as a lead compound for drug development.
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. The findings showed a significant reduction in TNF-alpha levels in treated macrophages compared to controls.
Structure-Activity Relationship (SAR)
The structural characteristics of 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine play a critical role in its biological activity. The presence of both bromine and fluorine atoms enhances its lipophilicity and reactivity, which are essential for interaction with biological targets.
Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| 2-(4-Bromo-3-chlorophenyl)-6-methylimidazo[1,2-a]pyridine | Moderate | Low |
| 2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridine | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
